molecular formula C12H13N3O2 B1656235 Ethyl 2-(4-phenyltriazol-1-yl)acetate CAS No. 51720-15-1

Ethyl 2-(4-phenyltriazol-1-yl)acetate

Cat. No.: B1656235
CAS No.: 51720-15-1
M. Wt: 231.25 g/mol
InChI Key: AULAWLRXXWVDBA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-phenyltriazol-1-yl)acetate is a heterocyclic ester featuring a 1,2,3-triazole core substituted with a phenyl group at the 4-position and an ethyl acetate moiety at the 1-position. This compound is of interest in medicinal chemistry due to the triazole ring's metabolic stability and hydrogen-bonding capacity, which are advantageous in drug design . Its synthesis typically involves regioselective alkylation or cycloaddition reactions, as seen in related triazole derivatives .

Properties

CAS No.

51720-15-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-(4-phenyltriazol-1-yl)acetate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)9-15-8-11(13-14-15)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

AULAWLRXXWVDBA-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C=C(N=N1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The following table highlights key structural differences between Ethyl 2-(4-phenyltriazol-1-yl)acetate and structurally related compounds:

Compound Name Core Heterocycle Substituents Molecular Formula Key Structural Notes References
This compound 1,2,3-Triazole Phenyl at C4 C₁₂H₁₃N₃O₂ Triazole offers H-bonding sites
Ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate 1,3-Thiazole Phenyl at C4, amino at C2 C₁₃H₁₄N₂O₂S Thiazole has sulfur atom; planar
Ethyl (4-methyl-1H-pyrazol-1-yl)acetate Pyrazole Methyl at C4 C₈H₁₂N₂O₂ Pyrazole is more electron-rich
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate Phenoxy ether Piperazine at C4 C₁₄H₂₀N₂O₃ Piperazine enhances solubility
Ethyl 2-phenylacetoacetate Keto-ester Phenyl and acetyl groups C₁₂H₁₄O₃ Keto-enol tautomerism possible

Key Observations :

  • Triazole vs. Thiazole/Pyrazole : The triazole core (N-rich) enhances metabolic stability compared to thiazole (S-containing) or pyrazole (electron-rich), which may degrade faster in vivo .
  • Substituent Effects: Electron-withdrawing groups (e.g., phenyl in triazole) increase rigidity, while piperazine (in phenoxy derivatives) improves water solubility .
Antimicrobial Activity
  • Imidazole Analogs : Ethyl 2-(5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)acetate (, Compound C) shows enhanced antimicrobial activity due to the chloro substituent’s lipophilicity, which improves membrane penetration .
  • Triazole Derivatives : this compound’s triazole ring may confer resistance to enzymatic degradation, prolonging activity compared to imidazoles .
Toxicity Profile
  • Ethyl acetate derivatives (e.g., zebrafish embryo studies) show concentration-dependent toxicity, with EC₅₀ values influenced by substituents. For example, trifluoromethyl groups (, Compound E) increase toxicity due to enhanced bioavailability .
Spectroscopic Data
  • NMR Trends : Ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetate (, Compound 2b) exhibits downfield shifts for triazole protons (δ 8.1–8.3 ppm), distinct from thiazole (δ 7.5–7.8 ppm) or pyrazole (δ 6.5–7.0 ppm) analogs .

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